N-{1-[1-(3,4-dichlorobenzyl)-1H-benzimidazol-2-yl]-3-(methylsulfanyl)propyl}benzamide
Description
This compound features a benzimidazole core substituted with a 3,4-dichlorobenzyl group at the 1-position. A methylsulfanylpropyl chain bridges the benzimidazole to a benzamide moiety. The 3,4-dichlorobenzyl substituent is associated with enhanced lipophilicity and receptor-binding affinity, while the methylsulfanyl group may influence metabolic stability . The benzamide group contributes to hydrogen-bonding interactions, a common feature in protease inhibitors and kinase-targeting agents .
Properties
Molecular Formula |
C25H23Cl2N3OS |
|---|---|
Molecular Weight |
484.4 g/mol |
IUPAC Name |
N-[1-[1-[(3,4-dichlorophenyl)methyl]benzimidazol-2-yl]-3-methylsulfanylpropyl]benzamide |
InChI |
InChI=1S/C25H23Cl2N3OS/c1-32-14-13-22(29-25(31)18-7-3-2-4-8-18)24-28-21-9-5-6-10-23(21)30(24)16-17-11-12-19(26)20(27)15-17/h2-12,15,22H,13-14,16H2,1H3,(H,29,31) |
InChI Key |
LUJATIZOWPVAAI-UHFFFAOYSA-N |
Canonical SMILES |
CSCCC(C1=NC2=CC=CC=C2N1CC3=CC(=C(C=C3)Cl)Cl)NC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-{1-[1-(3,4-dichlorobenzyl)-1H-benzimidazol-2-yl]-3-(methylsulfanyl)propyl}benzamide typically involves the condensation of o-phenylenediamine with various aldehydes or acids. The reaction conditions often require the presence of a catalyst and a suitable solvent. Industrial production methods may involve the use of high-pressure reactors and continuous flow systems to optimize yield and purity .
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Typically involves the use of reducing agents like sodium borohydride.
Scientific Research Applications
N-{1-[1-(3,4-dichlorobenzyl)-1H-benzimidazol-2-yl]-3-(methylsulfanyl)propyl}benzamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. It may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Substituent Impact on Pharmacokinetics
Research Findings and Trends
- Antifungal Activity : The 3,4-dichlorobenzyl group is a conserved feature in potent antifungal agents (e.g., Compound 6f), suggesting the target compound may share this activity .
- Synthetic Challenges : Methylsulfanyl-containing compounds exhibit variable yields (20–72%), necessitating optimized coupling conditions .
- Receptor Specificity : Benzimidazole derivatives (e.g., NNC 26-9100) show high receptor affinity but require structural tweaks to improve stability .
Biological Activity
N-{1-[1-(3,4-dichlorobenzyl)-1H-benzimidazol-2-yl]-3-(methylsulfanyl)propyl}benzamide is a complex organic compound that has garnered significant attention in medicinal chemistry due to its promising biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Compound Overview
- Molecular Formula : C25H23Cl2N3OS
- Molecular Weight : 484.4 g/mol
- Structure : The compound features a benzimidazole core, a dichlorobenzyl substituent, and a benzamide functional group. The methylsulfanyl propyl chain enhances its biological activity by improving membrane permeability and facilitating cellular uptake.
Biological Activities
This compound exhibits several notable biological activities:
- Antimicrobial Activity : The compound has demonstrated significant antimicrobial properties against various pathogens. Its mechanism involves interaction with DNA and proteins, potentially disrupting their functions .
- Antiviral Properties : Research indicates its potential as an antiviral agent, with studies focusing on its efficacy against viral infections.
- Anticancer Potential : Ongoing studies are exploring its therapeutic applications in cancer treatment, leveraging the benzimidazole scaffold's known anticancer properties .
The biological activity of this compound can be attributed to several mechanisms:
- DNA Binding : The benzimidazole core is known for its ability to intercalate into DNA, potentially inhibiting replication and transcription processes.
- Protein Interaction : The methylsulfanyl propyl chain may interact with thiol groups in proteins, leading to disulfide bond formation and subsequent protein inactivation.
Comparative Analysis of Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is insightful:
| Compound Name | Structure | Unique Properties |
|---|---|---|
| 2-Methylbenzimidazole | Benzimidazole core | Less potent antimicrobial activity |
| 5-Chloro-N-benzoylbenzimidazole | Benzamide derivative | Different halogen substituent |
| 4-Dichlorobenzoylbenzimidazole | Benzamide derivative | Similarity in halogen positioning |
This table highlights the distinctiveness of this compound in terms of its enhanced biological activity due to specific functional groups.
Case Studies and Research Findings
Numerous studies have been conducted to evaluate the biological activity of this compound:
- Antimicrobial Studies : A study reported that derivatives of benzimidazole exhibited broad-spectrum activity against Gram-positive and Gram-negative bacteria. The tested compounds showed minimal inhibitory concentrations (MIC) comparable to standard antibiotics like ciprofloxacin .
- Antiviral Research : Another study focused on the antiviral potential of benzimidazole derivatives, indicating that certain structural modifications could enhance efficacy against viral pathogens .
- Cancer Therapeutics : Research into the anticancer properties of benzimidazole derivatives has shown promising results in inhibiting tumor growth in vitro and in vivo models, suggesting that this compound may have similar potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
